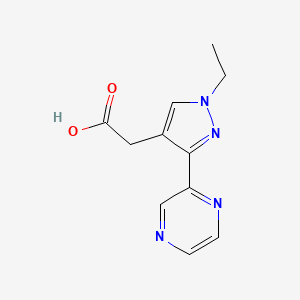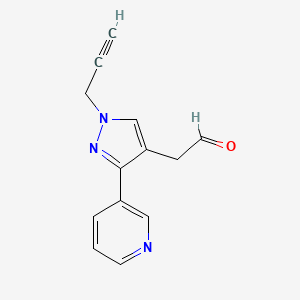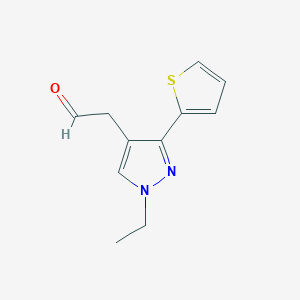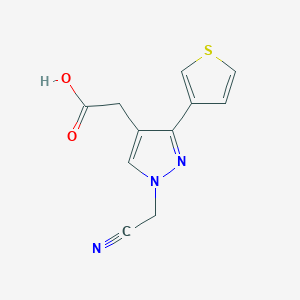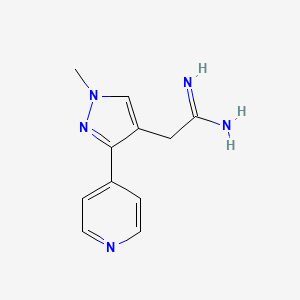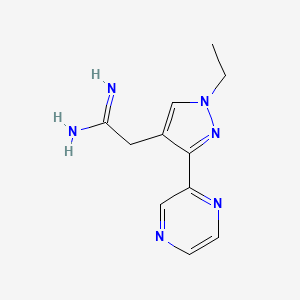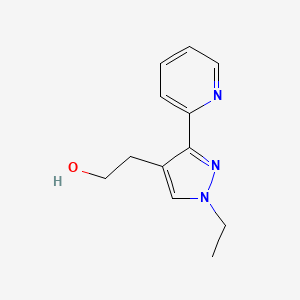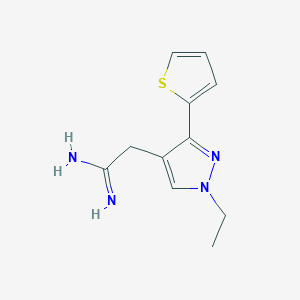
2-(1-Ethyl-3-(Thien-2-yl)-1H-pyrazol-4-yl)acetimidamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
Thienderivate sind von entscheidender Bedeutung für die Entwicklung von organischen Halbleitern. Ihre Fähigkeit, Elektrizität zu leiten, macht sie für den Einsatz in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) geeignet . Die spezifische Struktur von „2-(1-Ethyl-3-(Thien-2-yl)-1H-pyrazol-4-yl)acetimidamid“ könnte möglicherweise für den Einsatz in diesen Anwendungen optimiert werden und zur Entwicklung flexibler und leichter elektronischer Geräte beitragen.
Korrosionsinhibitoren
In der Industriechemie dienen Thienderivate als Korrosionsinhibitoren . Sie schützen Metalle vor Korrosion, insbesondere in rauen Umgebungen. Die betreffende Verbindung könnte auf ihre Wirksamkeit beim Schutz verschiedener Metalle untersucht werden, was zur Entwicklung neuer, effektiverer Korrosionsinhibitoren führen könnte.
Pharmakologische Eigenschaften
Thien-basierte Moleküle zeigen eine Reihe von pharmakologischen Eigenschaften. Sie wurden auf ihre Antitumor-, entzündungshemmenden, antimikrobiellen und antihypertensiven Wirkungen untersucht . Die einzigartige Struktur von „this compound“ könnte neue Wege für die Medikamentenentwicklung eröffnen, insbesondere bei der gezielten Behandlung bestimmter Krebsarten oder bakterieller Infektionen.
Materialwissenschaften
Thienderivate finden breite Anwendung in den Materialwissenschaften. Sie werden aufgrund ihrer thermischen Stabilität und elektronischen Eigenschaften bei der Herstellung von Hochleistungsmaterialien verwendet . Diese Verbindung könnte für die Herstellung neuer Materialien mit verbesserten Eigenschaften für verschiedene industrielle Anwendungen erforscht werden.
Zwischenprodukte der organischen Synthese
In der organischen Synthese dienen Thienderivate als Zwischenprodukte. Sie sind an verschiedenen synthetischen Wegen zur Herstellung komplexer Moleküle beteiligt . Die betreffende Verbindung könnte ein Schlüsselzwischenprodukt bei der Synthese neuer organischer Verbindungen mit potenziellen Anwendungen in der pharmazeutischen Chemie und den Materialwissenschaften sein.
Koordinationschemie
Thienderivate sind auch in der Koordinationschemie von Bedeutung. Sie können Komplexe mit Metallen bilden, die in der Katalyse und der Synthese von metallorganischen Gerüsten (MOFs) nützlich sind . Die Erforschung der Wechselwirkung von „this compound“ mit Metallen könnte zur Entdeckung neuer Katalysatoren oder MOFs mit einzigartigen Eigenschaften führen.
Spannungsgesteuerte Natriumkanalblocker
Es ist bekannt, dass einige Thienderivate als spannungsgesteuerte Natriumkanalblocker wirken und als Dentalanästhetika verwendet werden . Die Untersuchung der Bioaktivität dieser Verbindung könnte ihr Potenzial als Lokalanästhetikum oder bei der Behandlung von Erkrankungen im Zusammenhang mit dysfunktionalen Natriumkanälen aufzeigen.
Anti-atherosklerotische Wirkstoffe
Thienverbindungen wurden aufgrund ihrer anti-atherosklerotischen Eigenschaften identifiziert . Die Verbindung „this compound“ könnte auf ihre Wirksamkeit bei der Vorbeugung oder Behandlung von Atherosklerose untersucht werden, was erhebliche Auswirkungen auf die Herz-Kreislauf-Gesundheit haben könnte.
Wirkmechanismus
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds . They have been reported to show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structures .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level depending on their specific structures .
Biochemische Analyse
Biochemical Properties
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The pyrazole ring in the compound may enhance its binding affinity to specific enzymes, leading to enzyme inhibition or activation. These interactions can modulate biochemical pathways, making 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide a valuable tool in biochemical research.
Cellular Effects
The effects of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to affect cell proliferation and apoptosis, which are critical processes in cancer research . The presence of the pyrazole ring may further enhance these effects by interacting with specific cellular targets, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo various degradation pathways, affecting their bioavailability and activity . Understanding these temporal effects is essential for optimizing the use of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization . Studies in animal models are crucial for determining the safe and effective dosage range of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide.
Metabolic Pathways
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiophene derivatives are known to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . Understanding the metabolic pathways of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is essential for predicting its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide.
Subcellular Localization
The subcellular localization of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-15-7-8(6-10(12)13)11(14-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWSCJYQRPMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




